physicochemical properties of cyclopropyl(4H-1,2,4-triazol-3-yl)methanol
physicochemical properties of cyclopropyl(4H-1,2,4-triazol-3-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol
Abstract
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities.[1][2] The introduction of a cyclopropyl group and a hydroxymethyl moiety creates cyclopropyl(4H-1,2,4-triazol-3-yl)methanol, a molecule of significant interest for drug development professionals. The cyclopropyl ring often enhances metabolic stability and binding affinity, while the methanol group provides a key site for hydrogen bonding and potential pro-drug strategies. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailing the theoretical basis, experimental determination protocols, and analytical characterization methodologies critical for its advancement from discovery to application.
Molecular Structure, Tautomerism, and Isomeric Considerations
The nominal structure of cyclopropyl(4H-1,2,4-triazol-3-yl)methanol presents a unique combination of functional groups. However, a critical and often overlooked aspect of the 1,2,4-triazole ring is its propensity for prototropic tautomerism.[3] The position of the proton on the triazole ring can significantly influence the molecule's electronic distribution, hydrogen bonding capability, and ultimately, its interaction with biological targets. The primary tautomeric forms are the 1H- and 4H-isomers. For the purpose of this guide, we focus on the 4H-tautomer, where the substituent groups are at positions 3 and the proton resides on the nitrogen at position 4. Understanding this equilibrium is paramount for accurate structural elucidation and interpretation of biological data.
Caption: Core structure and key tautomers of the title compound.
Synthesis and Structural Characterization Workflow
The synthesis of 1,2,4-triazole derivatives is well-established, often involving the cyclization of intermediates derived from hydrazides and isothiocyanates or similar precursors.[1] A plausible route to the title compound involves the reaction of cyclopropanecarbonyl hydrazide with a suitable reagent to form a thiosemicarbazide intermediate, followed by alkaline cyclization and subsequent functionalization.
The causality behind a rigorous characterization workflow is to provide unambiguous proof of structure and purity, which is non-negotiable in a research and development setting. Each technique provides a unique piece of the structural puzzle.
Caption: A self-validating workflow for synthesis and characterization.
Core Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in biological systems, influencing everything from solubility in formulations to its ability to cross cell membranes. For cyclopropyl(4H-1,2,4-triazol-3-yl)methanol, specific experimental data is not widely published; therefore, this section combines theoretical principles with data from analogous structures.
| Property | Predicted/Inferred Value | Significance in Drug Development | Experimental Protocol |
| Molecular Formula | C₆H₉N₃O | Fundamental for all calculations and structural verification. | High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 139.16 g/mol | Affects diffusion rates and stoichiometric calculations. | Calculated from formula; confirmed by MS. |
| pKa (Acidic) | ~10.0 - 10.5 | Governs ionization state in basic media; influences receptor binding via the N-H proton.[4] | Potentiometric titration or UV-Vis spectroscopy across a pH range. |
| pKa (Basic) | ~2.0 - 2.5 | Determines the extent of protonation in acidic environments (e.g., the stomach).[4] | Potentiometric titration or UV-Vis spectroscopy across a pH range. |
| LogP (Octanol/Water) | -0.5 to -1.0 (Predicted) | Key indicator of lipophilicity and ability to cross biological membranes. A negative value suggests high water solubility.[5][6] | Shake-flask method with UV-Vis or HPLC quantification. |
| Aqueous Solubility | High (Predicted) | Crucial for bioavailability from oral formulations and for preparing stock solutions for in vitro assays. | Kinetic or thermodynamic solubility assessment using turbidimetry or HPLC. |
| Melting Point | Solid at room temp. | Defines the physical state and provides an indication of crystal lattice energy and purity. | Differential Scanning Calorimetry (DSC) or traditional melting point apparatus. |
Detailed Analytical Methodologies
Accurate and robust analytical methods are essential for quality control, metabolic studies, and pharmacokinetic analysis. The methods described below are based on established procedures for triazole-containing compounds.[7][8]
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most definitive structural information.[9]
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¹H NMR: Expected signals would include a characteristic multiplet for the cyclopropyl protons, a singlet or doublet for the CH₂OH protons, a singlet for the alcohol -OH proton (exchangeable with D₂O), and a signal for the triazole C-H proton.[10]
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¹³C NMR: Key signals would correspond to the cyclopropyl carbons, the methanol carbon (CH₂OH), and the two distinct carbons of the triazole ring.
-
-
Mass Spectrometry (MS): Used to confirm molecular weight and fragmentation patterns.
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Electrospray Ionization (ESI): In positive mode, the protonated molecule [M+H]⁺ would be the dominant ion.
-
Fragmentation: A characteristic loss of water (-18 Da) from the methanol group and fragmentation of the triazole ring are expected.[11]
-
-
Infrared (IR) Spectroscopy: Identifies key functional groups.
Chromatographic Purity and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for analyzing triazole fungicides and related pharmaceutical compounds.[12][13] The choice of a C8 column over a C18 is often strategic; for moderately polar compounds like this, a C8 column can provide better peak shape and resolution by reducing excessive hydrophobic retention.[8]
Step-by-Step Protocol: HPLC-MS Analysis
-
System Preparation: Use a Waters Acquity UPLC-MS/MS system or equivalent.[8]
-
Column: Employ a Waters Acquity BEH C8 column (2.1 mm × 50 mm, 1.7 µm).[8]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Ultrapure Water (ensures protonation for good ESI signal).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a high aqueous percentage (e.g., 95% A) to retain the polar analyte, then ramp to a high organic percentage (e.g., 95% B) to elute it. A typical gradient runs over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Detection:
-
UV-Vis Detector (e.g., Diode Array Detector) set to a wavelength where the triazole ring absorbs (typically ~210-230 nm).
-
Mass Spectrometer (ESI+) in Selected Ion Monitoring (SIM) mode for the [M+H]⁺ ion for high sensitivity and specificity.
-
Caption: Standard HPLC-MS workflow for analysis and quantification.
Relevance in a Drug Development Context
The physicochemical properties detailed herein are not mere academic data points; they are critical predictors of a drug candidate's success.
-
Solubility and LogP: These properties govern the Absorption and Distribution phases of ADME (Absorption, Distribution, Metabolism, Excretion). The predicted high water solubility and low LogP of cyclopropyl(4H-1,2,4-triazol-3-yl)methanol suggest it may have good oral bioavailability but potentially limited ability to cross the blood-brain barrier.
-
pKa: The ionization state at physiological pH (7.4) affects how the molecule interacts with protein targets and how it is cleared by the body. The amphoteric nature of the triazole ring allows for fine-tuning of these interactions.[4]
-
Structural Moieties: The cyclopropyl group is often incorporated to block sites of metabolism, thereby increasing the compound's half-life.[14] The primary alcohol provides a handle for hydrogen bonding with target enzymes or receptors and is also a potential site for metabolic oxidation.
The compound belongs to a class of molecules with known potent antifungal and antimicrobial activities, making it a valuable lead for further optimization.[15][16]
Conclusion
Cyclopropyl(4H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound with a promising structural profile for applications in drug discovery and development. Its key physicochemical characteristics—predicted high polarity, amphoteric nature, and specific functional groups—define its potential biological behavior. A thorough understanding and application of the analytical workflows described in this guide are essential for any research program aiming to validate its structure, quantify its presence in complex matrices, and ultimately unlock its therapeutic potential. The synthesis and rigorous experimental determination of its core properties are critical next steps for advancing this molecule within the development pipeline.
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